Product packaging for 6-Aminobenzo[d]thiazole-2-carboxylic acid(Cat. No.:)

6-Aminobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B13522735
M. Wt: 194.21 g/mol
InChI Key: FFVNPRRNPSFVLE-UHFFFAOYSA-N
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Description

6-Aminobenzo[d]thiazole-2-carboxylic acid (CAS 1539608-27-9) is an aromatic organic compound with the molecular formula C 8 H 6 N 2 O 2 S and a molecular weight of 194.21 g/mol . This solid compound serves as a versatile chemical scaffold in organic synthesis and medicinal chemistry research . The benzothiazole core is a privileged structure in drug discovery, and this molecule, with its distinct placement of amine and carboxylic acid functional groups, is a valuable building block for constructing more complex molecular libraries, such as through amide bond formation or metal-catalyzed cross-coupling reactions . As a key intermediate, it can be utilized in the design and synthesis of compounds for screening in various biochemical assays. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet (MSDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2S B13522735 6-Aminobenzo[d]thiazole-2-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

6-amino-1,3-benzothiazole-2-carboxylic acid

InChI

InChI=1S/C8H6N2O2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,9H2,(H,11,12)

InChI Key

FFVNPRRNPSFVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=N2)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformations of 6 Aminobenzo D Thiazole 2 Carboxylic Acid Scaffold

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzothiazole (B30560) ring is a primary site for transformations such as esterification, amide bond formation, and decarboxylation. These reactions are fundamental in the synthesis of various derivatives for applications in medicinal and materials chemistry.

Esterification Reactions

Esterification of 6-aminobenzo[d]thiazole-2-carboxylic acid is a common strategy to modify its solubility and electronic properties, or to prepare it for further reactions. The resulting esters, such as methyl and ethyl 2-aminobenzo[d]thiazole-6-carboxylate, are valuable building blocks in organic synthesis. nih.govacs.org

One of the most straightforward methods for esterification is the Fischer-Speier esterification. nih.gov This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the desired alcohol, typically in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.gov The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. nih.gov For instance, the synthesis of ethyl-2-aminobenzothiazole-6-carboxylate can be achieved by reacting 4-aminobenzoic acid with ethanol (B145695) in the presence of concentrated sulfuric acid, followed by cyclization. acs.org

Another approach involves the reaction with alkyl halides in the presence of a base. This method is particularly useful for introducing more complex alkyl groups. The reaction proceeds via an SN2 mechanism where the carboxylate anion acts as a nucleophile.

Reaction Type Reagents and Conditions Product Typical Yield
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatAlkyl 6-aminobenzo[d]thiazole-2-carboxylateGood to Excellent
AlkylationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF)Alkyl 6-aminobenzo[d]thiazole-2-carboxylateModerate to Good

Amide Bond Formation and Peptide Coupling Strategies

The formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine is a cornerstone of medicinal chemistry, often used to synthesize biologically active molecules. This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of peptide coupling reagents. rsc.orgresearchgate.netuantwerpen.be These reagents convert the carboxylic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine. uantwerpen.be

Commonly employed coupling reagents can be categorized into several classes, including carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. luxembourg-bio.comrsc.org The choice of reagent can be critical for achieving high yields and minimizing side reactions, such as racemization, especially when dealing with chiral amines. rsc.org

Coupling Reagent Class Examples Activator/Additive Key Features
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole)Widely used, cost-effective. By-products can be challenging to remove. rsc.org
Phosphonium SaltsPyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)Base (e.g., DIPEA)High coupling efficiency, less risk of guanidinylation side products compared to uronium salts.
Uronium/Aminium SaltsHBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Base (e.g., DIPEA)Fast reaction times, highly effective for hindered couplings. rsc.org

While direct examples of amide coupling with this compound are not extensively detailed in the provided search results, the general principles of peptide coupling are directly applicable. The synthesis of N-arylalkylbenzo[d]thiazole-2-carboxamides has been reported, highlighting the utility of this reaction. google.com However, coupling with sterically hindered anilines can be challenging and may require optimization of the coupling reagent and reaction conditions to achieve satisfactory yields. rsc.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxylic acid group as carbon dioxide, can be a significant transformation, though it often requires harsh conditions such as high temperatures or strong acidic or basic media. The stability of the resulting carbanion or the aromaticity of the product can influence the ease of decarboxylation.

It is plausible that this compound could undergo decarboxylation through similar mechanisms, depending on the reaction conditions. The stability of the benzothiazole ring would likely influence the reaction energetics.

Reactivity of the Amino Group

The amino group at the 6-position of the benzothiazole ring is a key site for functionalization, allowing for the introduction of a wide array of substituents through reactions such as acylation, alkylation, and the formation of imines.

Acylation and Alkylation

Acylation of the 6-amino group is a common method to introduce amide functionalities. This can be achieved using various acylating agents, such as acyl chlorides, acid anhydrides, or even carboxylic acids under certain conditions. For example, N-acetylation of 2-aminobenzothiazoles has been successfully carried out using acetic acid as the acetylating agent, offering an alternative to more moisture-sensitive reagents like acetyl chloride or acetic anhydride. mdpi.com This method could be applied to the 6-amino position of the target scaffold. Protecting the amino group via acylation can also be a strategic step to modulate its reactivity or to enhance the yields of subsequent reactions on other parts of the molecule. uokerbala.edu.iq

Alkylation of the amino group introduces alkyl substituents and can be achieved with alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Interestingly, studies on hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates have shown that O-alkylation can be performed selectively in the presence of the unprotected 2-amino group, suggesting that the amino group in this scaffold may exhibit lower nucleophilicity under certain Williamson ether synthesis conditions. nih.govacs.org This selectivity can be advantageous in synthetic design.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group at the 6-position readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. uantwerpen.be This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate followed by dehydration.

The formation of Schiff bases from 2-aminobenzothiazole (B30445) derivatives is a well-established transformation. nih.gov For instance, substituted 2-aminobenzothiazoles have been reacted with various aromatic aldehydes in the presence of a catalytic amount of piperidine (B6355638) in ethanol to yield the corresponding Schiff bases. This methodology is directly applicable to this compound, allowing for the introduction of a diverse range of aryl or alkyl groups at the 6-position via the imine linkage. The resulting imine derivatives are often crystalline solids and serve as versatile intermediates for further synthetic elaborations.

Reactant 1 Reactant 2 Catalyst/Solvent Product
This compoundAromatic/Aliphatic AldehydeAcid catalyst (e.g., acetic acid) or Base catalyst (e.g., piperidine) / Ethanol6-(Alkylidene/Benzylideneamino)benzo[d]thiazole-2-carboxylic acid
This compoundAromatic/Aliphatic KetoneAcid catalyst / Toluene with Dean-Stark trap6-(Alkylidene/Benzylideneamino)benzo[d]thiazole-2-carboxylic acid

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole Ring

The reactivity of the this compound scaffold towards substitution on the fused benzene (B151609) ring is governed by the electronic effects of its constituent groups. The benzothiazole ring system, particularly with the electron-withdrawing 2-carboxylic acid group, is generally considered deactivating towards electrophilic aromatic substitution (EAS). However, the presence of the powerful electron-donating amino group at the C-6 position significantly influences the ring's reactivity and the regioselectivity of substitution.

Electrophilic Aromatic Substitution (EAS):

The amino group (-NH₂) at C-6 is a strong activating group and an ortho, para-director. wikipedia.orglibretexts.org It increases the electron density of the benzene ring through resonance, making it more susceptible to attack by electrophiles. wikipedia.org The positions ortho to the amino group are C-5 and C-7, while the para position (C-3) is unavailable for substitution. Consequently, incoming electrophiles are directed primarily to the C-5 and C-7 positions.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on the this compound ring is generally challenging. The electron-donating nature of the amino group makes the benzene ring electron-rich, thus repelling potential nucleophiles. SNAr reactions typically require the presence of a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to it, which are absent in this specific scaffold. However, related structures, such as polyhaloanilines, can undergo ortho-selective nucleophilic substitution with sulfur nucleophiles to form benzothiazole derivatives, demonstrating that such reactions are possible under specific substitution patterns and conditions. acs.org

Redox Chemistry of Substituents (e.g., Reduction of Nitro Group to Amino)

The redox chemistry of substituents on the benzo[d]thiazole-2-carboxylic acid scaffold is a crucial aspect of its functionalization. A prominent and synthetically vital example is the reduction of a nitro group (-NO₂) to a primary amino group (-NH₂). The target compound, this compound, is often synthesized from its precursor, 6-nitrobenzo[d]thiazole-2-carboxylic acid, through this type of redox reaction. acs.orgorganic-chemistry.org

This transformation is a classic reduction reaction in organic synthesis and can be achieved using various reagents and conditions. The conversion of the 6-nitro derivative is a key step that installs the versatile amino group, which can then be used for further derivatization. Common methods include catalytic hydrogenation or the use of metals in acidic media. mdpi.com

Below is a table summarizing common methods for the reduction of a nitro group on the benzothiazole scaffold.

Reducing Agent/SystemTypical ConditionsGeneral Observations
Iron (Fe) / Ammonium (B1175870) Chloride (NH₄Cl) or Acetic AcidAqueous or alcoholic solvent, heatA widely used, cost-effective, and relatively mild method for nitro group reduction.
Tin(II) Chloride (SnCl₂) / Hydrochloric Acid (HCl)Concentrated HCl, often at room temperature or with gentle heatingA classical and effective method, though it may require careful workup to remove tin salts.
Catalytic Hydrogenation (H₂/Pd-C)Hydrogen gas, Palladium on carbon catalyst, alcoholic solvent (e.g., ethanol, methanol)A clean and high-yielding method, but may not be compatible with other reducible functional groups in the molecule.
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or aqueous/organic mixture, often with a baseA useful reagent for selective reductions in aqueous media.

The successful reduction of the nitro group provides a strategic entry point to a wide array of 6-amino-substituted benzothiazole derivatives, highlighting the importance of redox chemistry in the functionalization of this heterocyclic scaffold.

Derivatization Strategies and Analog Design for Aminobenzothiazole Carboxylic Acids

Structural Modifications at the Benzothiazole (B30560) Core

Modifications to the core bicyclic ring system are fundamental to altering the electronic and steric properties of the molecule, which can significantly influence its biological activity.

For analogues of 6-aminobenzo[d]thiazole-2-carboxylic acid that contain a hydroxyl group on the benzene (B151609) ring, O-alkylation is a common strategy for derivatization. This modification can enhance properties such as lipophilicity and metabolic stability. The Williamson ether synthesis is a frequently employed method, allowing for the introduction of various alkyl or aryl substituents. nih.gov

Research has demonstrated an efficient pathway for synthesizing methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates, which serve as key building blocks. nih.govacs.org These intermediates can be selectively alkylated at the hydroxyl group even in the presence of an unprotected 2-amino group. The reaction typically involves treating the hydroxy-benzothiazole with an appropriate alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile (B52724) or dimethylformamide (DMF). nih.gov This approach enables the synthesis of a diverse library of O-substituted derivatives. acs.org

Starting MaterialAlkylating AgentBase/SolventProductReference
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylateMethyl iodideK₂CO₃ / DMFMethyl 2-amino-5-methoxybenzo[d]thiazole-6-carboxylate nih.gov
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylateEthyl iodideK₂CO₃ / CH₃CNMethyl 2-amino-5-ethoxybenzo[d]thiazole-6-carboxylate nih.gov
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylatePropyl iodideK₂CO₃ / CH₃CNMethyl 2-amino-5-propoxybenzo[d]thiazole-6-carboxylate nih.gov
Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylateBenzyl bromideK₂CO₃ / CH₃CNMethyl 2-amino-5-(benzyloxy)benzo[d]thiazole-6-carboxylate nih.gov
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylateBenzyl bromideK₂CO₃ / CH₃CNMethyl 2-amino-4-(benzyloxy)benzo[d]thiazole-6-carboxylate nih.gov

This table presents examples of O-alkylation on hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates.

Halogenation of the benzothiazole ring is a key strategy for modulating the electronic properties of the molecule. The introduction of halogen atoms such as chlorine or bromine onto the aromatic ring is typically achieved through electrophilic aromatic substitution. britannica.com This reaction often requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to increase the electrophilicity of the halogen. mt.com The position of halogenation on the benzothiazole ring is directed by the existing substituents. The amino group is a strong activating group and ortho-, para-director, which would influence the regioselectivity of the halogenation reaction.

Functionalization of the Carboxylic Acid Group to Esters, Amides, and Hydrazides

The carboxylic acid group at the C2-position is a prime site for modification to produce esters, amides, and hydrazides, which can alter the compound's solubility, polarity, and ability to form hydrogen bonds.

Esters: The conversion of the carboxylic acid to an ester is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄). masterorganicchemistry.com In many synthetic routes, the molecule is prepared and handled as a methyl or ethyl ester from the outset, such as methyl 2-aminobenzo[d]thiazole-6-carboxylate, which serves as a versatile intermediate for further modifications. nih.govacs.org

Amides: Amide derivatives are synthesized by coupling the carboxylic acid with a primary or secondary amine. ajchem-a.com This reaction often requires the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or the conversion of the carboxylic acid to a more reactive form, such as an acyl chloride, by treating it with thionyl chloride (SOCl₂). ajchem-a.comrsc.org This strategy has been used to create benzothiazole-carboxamide hybrids by coupling the benzothiazole carboxylic acid with various amines. researchgate.net

Hydrazides: Hydrazides are typically prepared from the corresponding ester derivative. The ester is reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) in a solvent like ethanol (B145695), often under reflux conditions, to yield the hydrazide. mdpi.comresearchgate.net These hydrazide derivatives can then serve as precursors for the synthesis of hydrazones, which have shown a wide range of biological activities. nih.gov

Functional GroupReagentsReaction TypeReference
EsterAlcohol, Acid Catalyst (e.g., H₂SO₄)Fischer Esterification masterorganicchemistry.com
AmideAmine, Coupling Agent (e.g., DCC) or SOCl₂Amidation ajchem-a.comrsc.orgresearchgate.net
HydrazideHydrazine Hydrate (from ester precursor)Hydrazinolysis mdpi.comresearchgate.net

This table summarizes common methods for functionalizing the carboxylic acid group.

Derivatization of the Amino Group (e.g., thiourea (B124793), urea (B33335), carbamoyl (B1232498), formamido)

The amino group at the C6-position is highly nucleophilic and readily undergoes reactions with various electrophiles to form a wide array of derivatives, including ureas, thioureas, and amides.

Urea and Thiourea Derivatives: The synthesis of urea and thiourea derivatives is a widely used strategy in the medicinal chemistry of aminobenzothiazoles. nih.gov Ureas are typically formed by reacting the amino group with an appropriate isocyanate. nih.govsemanticscholar.org Similarly, thioureas are synthesized by reacting the aminobenzothiazole with an isothiocyanate. nih.gov These reactions are often carried out in a solvent like dichloromethane (B109758) or pyridine. nih.gov A variety of alkyl and aryl isocyanates and isothiocyanates can be used to generate a diverse library of compounds. nih.govnih.gov

Carbamoyl and Formamido Derivatives: Acylation of the amino group leads to the formation of amides, such as formamido or carbamoyl derivatives. This can be achieved by reacting the aminobenzothiazole with acyl chlorides or anhydrides. nih.gov For instance, acetylation of the amino group can be performed using acetic acid. semanticscholar.org Synthesis of N-acylated 2-aminobenzothiazoles has been shown to be a viable strategy for generating novel bioactive compounds. nih.gov

Derivative TypeReagentGeneral ReactionReference
UreaAlkyl/Aryl IsocyanateNucleophilic Addition nih.govsemanticscholar.org
ThioureaAlkyl/Aryl IsothiocyanateNucleophilic Addition nih.gov
FormamidoFormic Acid or derivativeAcylation nih.govnih.gov
CarbamoylPhenyl Chloroformate, then AmineAcylation/Substitution nih.gov

This table outlines common derivatization strategies for the amino group.

Synthesis of Fused Heterocyclic Systems from Aminobenzothiazole Carboxylic Acids

The 2-aminobenzothiazole (B30445) scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. researchgate.netacs.org The amino group and the endocyclic nitrogen atom are well-positioned to react with various electrophilic reagents, leading to the formation of new rings fused to the parent benzothiazole core. acs.org

One common approach involves multicomponent reactions. For example, 2-aminobenzothiazole can react with an aldehyde and a 1,3-dicarbonyl compound, such as dimedone or ethyl acetoacetate, to construct fused pyrimidine (B1678525) rings, resulting in structures like 4H-pyrimido[2,1-b]benzothiazoles. nih.gov These reactions are often catalyzed by acids and can be performed under solvent-free conditions. nih.gov Another strategy involves the condensation of 2-aminobenzothiazole with other reagents to form fused imidazole (B134444) systems, such as imidazo[2,1-b]benzothiazoles. nih.gov

Molecular Hybridization Approaches for Scaffold Diversification

Molecular hybridization is a strategy that combines the aminobenzothiazole scaffold with other known pharmacophores to create a single hybrid molecule with potentially enhanced or dual biological activities. This approach aims to leverage the favorable properties of each constituent moiety.

Examples of this strategy include:

Benzothiazole-Carboxamide Hybrids: These are created by forming an amide bond between the carboxylic acid of the benzothiazole and the amino group of another bioactive molecule. researchgate.net

Uracil-Containing Hybrids: The synthesis of N-benzothiazolyl benzamides containing a uracil (B121893) moiety has been reported, combining the benzothiazole core with a nucleobase analog. nih.gov

Isothiourea and Guanidine Hybrids: The 2-aminobenzothiazole nucleus has been linked to various isothioureas and guanidines to create hybrid compounds with potential antidiabetic properties. researchgate.net

This approach allows for significant diversification of the original scaffold, leading to the development of novel chemical entities with tailored pharmacological profiles.

Advanced Spectroscopic and Structural Characterization of Aminobenzothiazole Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Analysis of both one-dimensional (¹H, ¹³C) and two-dimensional spectra provides unambiguous evidence for the structure of these compounds.

For the free acid, the ¹H-NMR spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton (–COOH), typically appearing in the 10-13 ppm range. libretexts.org The aromatic protons on the benzene (B151609) ring would exhibit splitting patterns consistent with their substitution. The protons at positions 4, 5, and 7 would show characteristic doublets and doublets of doublets. The amino (–NH₂) protons often appear as a broad singlet.

The ¹³C-NMR spectrum for the free acid would feature a signal for the carboxylic carbon (C=O) in the range of 165-185 ppm. libretexts.org The other carbon signals would be comparable to those of the methyl ester derivative.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Methyl 2-Aminobenzo[d]thiazole-6-carboxylate in DMSO-d₆ acs.org

¹H NMR Data (400 MHz)¹³C NMR Data (100 MHz)
Chemical Shift (δ) ppm Assignment
8.30 (s, 1H)H-7
7.92 (s, 2H)-NH₂
7.83 (dd, J = 8.0, 1.6 Hz, 1H)H-5
7.38 (d, J = 8.0 Hz, 1H)H-4
3.83 (s, 3H)-OCH₃
Note: Assignments are based on published data for the methyl ester derivative. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets.

Two-dimensional (2D) NMR techniques are indispensable for confirming the assignments made from 1D spectra and for establishing connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. For 6-Aminobenzo[d]thiazole-2-carboxylic acid, a COSY spectrum would show cross-peaks between adjacent aromatic protons, for instance, between H-4 and H-5. This helps to definitively trace the connectivity within the benzene ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would be used to unambiguously assign the signals for each aromatic C-H pair (e.g., linking the proton signal at H-4 to the carbon signal at C-4).

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

For this compound (C₈H₆N₂O₂S), the expected exact mass is 194.0150. HRMS would confirm this mass, thereby verifying the molecular formula.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show several characteristic losses:

Loss of OH (M-17): A peak corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

Loss of COOH (M-45): A prominent peak resulting from the cleavage of the entire carboxylic acid group.

Decarboxylation (M-44): Loss of a CO₂ molecule.

The stable benzothiazole (B30560) ring system would likely result in a prominent molecular ion peak (M⁺). Further fragmentation could involve the cleavage of the thiazole (B1198619) ring.

Table 2: Expected HRMS Data and Major Mass Fragments for this compound

SpeciesFormulaCalculated m/zInterpretation
[M+H]⁺C₈H₇N₂O₂S⁺195.0228Molecular ion (protonated)
[M]⁺˙C₈H₆N₂O₂S⁺˙194.0150Molecular ion
[M-OH]⁺C₈H₅N₂OS⁺177.0123Loss of hydroxyl radical
[M-CO₂]⁺˙C₇H₆N₂S⁺˙150.0252Loss of carbon dioxide
[M-COOH]⁺C₇H₅N₂S⁺149.0173Loss of carboxyl group

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of solid this compound would be dominated by absorptions from the carboxylic acid, primary amine, and the aromatic benzothiazole core.

O–H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O–H stretch of a carboxylic acid dimer. libretexts.orgspectroscopyonline.com

N–H Stretch: Two distinct, sharper peaks are anticipated in the 3300–3500 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino (–NH₂) group.

C=O Stretch: A strong, sharp absorption band between 1680–1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an aromatic carboxylic acid. spectroscopyonline.com

Aromatic C=C and C–H Stretches: Multiple sharp bands would appear between 1450–1600 cm⁻¹ due to C=C stretching vibrations within the aromatic and thiazole rings. Aromatic C–H stretching would be observed just above 3000 cm⁻¹.

C–N and C–S Stretches: Vibrations for C–N and C–S bonds would appear in the fingerprint region (below 1400 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3300–3500Medium, Sharp (doublet)N–H StretchPrimary Amine
~3100MediumAromatic C–H StretchAromatic Ring
2500–3300Strong, Very BroadO–H StretchCarboxylic Acid
1680–1710Strong, SharpC=O StretchCarboxylic Acid
1500–1620Medium-StrongC=C & C=N StretchAromatic/Thiazole Rings
1210–1320StrongC–O StretchCarboxylic Acid

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not reported, analysis of related structures, such as 2-aminobenzothiazole (B30445), reveals key features. researchgate.netwikipedia.org

The benzothiazole ring system is confirmed to be planar. wikipedia.org In the solid state, this compound is expected to engage in extensive hydrogen bonding. The most prominent interaction would be the formation of a centrosymmetric dimer, where the carboxylic acid groups of two molecules hydrogen-bond with each other (O–H···O=C).

Additionally, the amino group (–NH₂) and the thiazole ring nitrogen can act as hydrogen bond donors and acceptors, respectively. This would lead to the formation of extended supramolecular networks, linking the carboxylic acid dimers together through N–H···N or N–H···O interactions. These strong intermolecular forces are responsible for the compound's high melting point and low solubility in nonpolar solvents.

Theoretical and Computational Studies of 6 Aminobenzo D Thiazole 2 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. mdpi.comresearchgate.net It is employed to determine optimized molecular structures, electronic energies, and vibrational frequencies. mdpi.com For analogues of 6-Aminobenzo[d]thiazole-2-carboxylic acid, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are performed to predict molecular and structural properties such as dipole moment, bond lengths, and bond angles. materialsciencejournal.org

DFT is also utilized for vibrational analysis to predict theoretical IR spectra, which can then be compared with experimental data to confirm the molecular structure. mdpi.com The calculations help in assigning specific vibrational modes to the functional groups within the molecule, providing a deeper understanding of its structural characteristics. materialsciencejournal.org Furthermore, thermodynamic parameters like heat capacity and entropy can be derived from these vibrational analyses. materialsciencejournal.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). materialsciencejournal.org The energies of these orbitals and the gap between them (HOMO-LUMO gap, ΔE) are crucial descriptors of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.orgnih.gov A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), making it susceptible to electrophilic attack. nih.gov Conversely, the LUMO energy corresponds to the ability to accept electrons (electron affinity), indicating regions prone to nucleophilic attack. nih.govajchem-a.com By analyzing the distribution of these orbitals across the molecular structure, researchers can identify probable sites for chemical reactions. For benzothiazole (B30560) derivatives, the HOMO and LUMO orbitals are often distributed across the entire molecule, indicating a potential for widespread electronic interactions. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity. materialsciencejournal.orgajchem-a.com

Table 1: Quantum Chemical Reactivity Descriptors

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicates the molecule's excitability and chemical reactivity.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance to change in electron configuration. Hard molecules have a large energy gap. nih.govajchem-a.com
Chemical Softness (S) S = 1 / η The reciprocal of hardness; soft molecules are more reactive. ajchem-a.com
Electronegativity (χ) χ = (I + A) / 2 The power of an atom to attract electrons to itself. ajchem-a.com
Chemical Potential (μ) μ = -(I + A) / 2 The negative of electronegativity; describes the escaping tendency of electrons. ajchem-a.com

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. ajchem-a.com |

This table provides the definitions and formulas for key reactivity parameters derived from HOMO and LUMO energies as described in the cited literature.

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.govasianpubs.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov For analogues of this compound, docking studies have been performed against various enzymes, including monoamine oxidase B (MAO-B), Human Epidermal growth factor receptor (HER), and urease. nih.govnih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from databases like the Protein Data Bank (PDB). asianpubs.org Software such as AutoDock Vina is then used to simulate the binding process, generating various binding poses and scoring them based on binding energy (typically in kcal/mol). nih.gov A lower binding energy indicates a more stable and favorable interaction. ajchem-a.com The analysis focuses on key interactions like hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the active site of the target. nih.govfrontiersin.org For example, studies on 6-hydroxybenzothiazole-2-carboxamide derivatives identified key hydrogen bonds and hydrophobic interactions with residues in the MAO-B active site. frontiersin.org

Table 2: Example of Molecular Docking Interaction Data

Compound/Analogue Target Enzyme Binding Energy (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Benzo[d]thiazol-2-amine derivative 2 HER Enzyme -10.4 Not specified Not specified nih.gov
Benzo[d]thiazol-2-amine derivative 3 HER Enzyme -9.9 Not specified Not specified nih.gov
6-hydroxybenzothiazole-2-carboxamide derivative MAO-B Not specified Key amino acid residues Hydrogen bonds, Hydrophobic interactions frontiersin.org

This table compiles representative data from molecular docking studies on benzothiazole analogues, showcasing their binding affinities and interaction patterns with various biological targets.

Molecular Dynamics Simulations for Conformational Stability and Binding Mode Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to analyze the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov MD simulations provide a more realistic physiological environment by simulating the movement of atoms and molecules, allowing for an assessment of the conformational stability of the binding pose predicted by docking. nih.gov

A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. nih.gov A stable RMSD value, typically fluctuating within a narrow range (e.g., 1.0 to 2.0 Å), indicates that the complex has reached equilibrium and the ligand remains stably bound within the active site. nih.govnih.gov For instance, MD simulations of a 6-hydroxybenzothiazole-2-carboxamide derivative bound to MAO-B showed stable RMSD values, confirming its conformational stability in the binding pocket. nih.govnih.gov Energy decomposition analysis can also be performed to identify the contribution of specific amino acid residues to the binding energy, highlighting the importance of van der Waals and electrostatic interactions in stabilizing the complex. nih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound relates to its biological activity. frontiersin.org These models use statistical methods to correlate physicochemical properties or structural features of a series of compounds with their experimentally determined activities. frontiersin.org

3D-QSAR methods like Comparative Molecular Similarity Indices Analysis (COMSIA) are used to build predictive models. nih.govfrontiersin.org These models can help in understanding the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on the biological activity of the molecules. frontiersin.org The predictive power of a QSAR model is validated using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A high q² value (e.g., > 0.5) and r² value (e.g., > 0.6) indicate a model with good predictive ability. nih.govnih.gov These models are valuable for designing new derivatives with potentially enhanced activity by suggesting favorable structural modifications. frontiersin.org For example, a 3D-QSAR model for 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors showed good predictive ability and was used to design novel compounds with high predicted activity. nih.gov

Table 3: Statistical Parameters for a 3D-QSAR (COMSIA) Model

Parameter Value Description
0.569 Cross-validated correlation coefficient, indicates the predictive ability of the model.
0.915 Non-cross-validated correlation coefficient, indicates the goodness of fit of the model.
SEE 0.109 Standard Error of Estimation.

| F-value | 52.714 | F-test value, indicates the statistical significance of the model. |

This table presents the statistical validation results for a COMSIA model developed for 6-hydroxybenzothiazole-2-carboxamide derivatives as MAO-B inhibitors. nih.govnih.gov

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry can also be used to elucidate reaction mechanisms, providing insights that are often difficult to obtain through experiments alone. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways for the synthesis of complex molecules like benzothiazoles.

The synthesis of the benzothiazole core often involves a cyclization reaction. nih.govacs.org For example, the preparation of methyl 2-aminobenzo[d]thiazole-6-carboxylates can be achieved via a cyclization reaction using methyl 4-aminobenzoates, potassium thiocyanate (B1210189), and bromine in acetic acid. nih.govacs.org Computational methods can model this process to identify key intermediates and transition states, helping to understand the factors that control the reaction's efficiency and yield. By analyzing the electronic properties of the reactants and intermediates, such as charge distribution and frontier orbital interactions, computational studies can explain why certain reaction conditions are favored and guide the optimization of synthetic procedures. nih.gov

Applications in Advanced Chemical and Biological Research

Role as Building Blocks in Organic Synthesis

6-Aminobenzo[d]thiazole-2-carboxylic acid is a versatile precursor in organic synthesis, primarily utilized for constructing more elaborate molecular architectures. Its inherent chemical functionalities allow for straightforward derivatization, enabling the exploration of extensive chemical space.

Synthesis of Complex Heterocyclic Compounds and Scaffolds

The chemical structure of this compound, featuring a bicyclic system with multiple substitution points, makes it an ideal starting material for the synthesis of complex heterocyclic compounds. nih.govacs.org Researchers have developed efficient synthetic pathways to produce derivatives by modifying the 2-amino group, the 6-carboxy group, and by substituting at various positions on the benzene (B151609) ring. nih.gov For instance, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives serve as building blocks that can be altered at four different positions, offering a thorough exploration of the chemical space around the molecule for ligand development. nih.govacs.org The synthesis often involves the cyclization of substituted aminobenzoic acids or 4-aminobenzoates with reagents like potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid to form the core benzothiazole (B30560) ring structure. nih.govacs.org This adaptability allows for the creation of intricate scaffolds, such as quinazolinones, by incorporating the benzothiazole moiety. nih.gov

Development of Chemical Libraries for Drug Discovery

The utility of this compound as a scaffold is pivotal in the generation of chemical libraries for drug discovery. nih.govnih.gov By systematically modifying its structure, chemists can produce a large number of diverse compounds for high-throughput screening. These libraries have been instrumental in identifying lead compounds for various therapeutic targets. For example, libraries of benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer and antibacterial agents. nih.gov The ability to readily create variations, such as 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR). nih.gov

Development of Molecular Probes and Fluorescent Tags

The benzothiazole core, present in molecules like firefly luciferin, is known for its luminescent properties. nih.govacs.org This has inspired the use of this compound derivatives in the development of molecular tools for biological imaging and assays.

Probes for Protein-Ligand Interaction Studies

Derivatives of this compound are employed in the study of protein-ligand interactions. The benzothiazole structure can serve as a fluorescent reporter group. For instance, a novel fluorescent probe based on a 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) structure was developed for the highly sensitive and selective imaging of cysteine in living cells and zebrafish. researchgate.net This probe exhibits a massive fluorescence enhancement upon reacting with cysteine, demonstrating the potential of the benzothiazole scaffold in creating "turn-on" fluorescent sensors. researchgate.net Furthermore, computational methods like molecular docking are used to predict and analyze the binding modes of benzothiazole-based ligands within the active sites of proteins, providing insights into the molecular recognition processes that govern their biological activity. researchgate.netnih.gov

Mechanistic Biological Studies (Focused on Molecular and Cellular Levels)

The amenability of the this compound scaffold to chemical modification has made it a valuable tool for investigating biological mechanisms at the molecular and cellular levels, particularly in the context of enzyme inhibition.

Enzyme Inhibition Studies

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes implicated in disease. The core structure serves as a privileged scaffold that can be tailored to fit the active sites of specific enzyme targets.

Target EnzymeDerivative ClassKey Findings
DprE1 Small peptide conjugates of benzothiazole-2-carboxylic acidIdentified compounds with potent anti-tubercular activity (MIC values of 4 and 8 μg/mL). In silico studies showed strong interactions with the DprE1 binding pocket. researchgate.net
EGFR Thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivativesDiscovered potent dual inhibitors of EGFR/HER2 kinases with IC50 values in the nanomolar range (e.g., 0.122 μM for EGFR). nih.gov
IDO1/TDO Indole-2-carboxylic acid derivativesWhile not directly 6-aminobenzothiazole (B108611) derivatives, related indole (B1671886) structures showed dual inhibition of IDO1 and TDO with IC50 values in the low micromolar range. nih.govsci-hub.se
Bacterial Gyrase Benzothiazole scaffold-based GyrB inhibitorsOptimization of a lead compound by introducing a carboxylic acid at position 6 led to potent gyrase inhibitors with excellent activity against Gram-positive and some Gram-negative pathogens. nih.gov
PI3K/mTOR Benzothiazole derivativesExtensive SAR studies led to the discovery of potent dual inhibitors of PI3K and mTOR, with one compound demonstrating tumor growth inhibition in xenograft models. acs.org

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is a crucial target for anti-tuberculosis drug development. researchgate.netnih.gov Small peptide conjugates of benzothiazole-2-carboxylic acid have been synthesized and shown to exhibit potent anti-tubercular activity, with in silico studies suggesting strong interactions within the DprE1 binding pocket. researchgate.net

EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many cancers. Thiazole-based derivatives have been developed as potent dual inhibitors of EGFR and HER2 kinases, demonstrating significant anticancer activity. nih.gov

IDO1 (Indoleamine 2,3-dioxygenase 1)/TDO (Tryptophan 2,3-dioxygenase): These enzymes are key targets in cancer immunotherapy. While research has focused on indole-2-carboxylic acid derivatives as dual inhibitors, the general strategy of targeting these enzymes with heterocyclic carboxylic acids is well-established. nih.govsci-hub.se

Bacterial Gyrase: This essential bacterial enzyme is a well-validated target for antibiotics. nih.gov The introduction of a carboxylic acid group at the 6-position of the benzothiazole scaffold was a key step in the development of potent DNA gyrase B (GyrB) inhibitors with activity against clinically important pathogens, including MRSA and Acinetobacter baumannii. nih.govnih.gov

PI3K (Phosphoinositide 3-kinase)/mTOR (mammalian Target of Rapamycin): The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. nih.govmdpi.com Benzothiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR, with optimized compounds showing tumor growth inhibition in preclinical cancer models. acs.org

Exploration of Anti-proliferative Mechanisms in Cell Lines

Derivatives of the 2-aminobenzothiazole (B30445) scaffold have demonstrated significant anti-proliferative effects in various cancer cell lines, prompting investigations into their mechanisms of action. These studies, conducted in vitro, have revealed that these compounds can induce cancer cell death through multiple pathways, without involving clinical data.

One area of focus has been on quinazolinone derivatives incorporating the 6-aminobenzothiazole moiety. For example, a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anti-tumor activity. nih.gov One particular compound from this series showed potent activity against A549 lung cancer cells. nih.gov Mechanistic studies indicated that this compound induces G1-phase arrest in the cell cycle, disrupts the mitochondrial membrane potential, and ultimately promotes apoptosis, or programmed cell death. nih.gov Further investigation revealed that these effects are mediated through the inhibition of the ALK/PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation. nih.gov

Similarly, other studies on 2-aminobenzothiazole derivatives have highlighted their ability to trigger apoptosis and activate caspases, which are key enzymes in the apoptotic process. For instance, a compound containing a 1,3,4-oxadiazole (B1194373) moiety linked to a 2-aminobenzothiazole core exhibited notable anti-proliferative effects against C6 rat glioma and A549 human lung adenocarcinoma cell lines. nih.gov This compound was found to promote apoptosis and induce caspase-3 activation in both cell lines. nih.gov

The anti-proliferative potential is not limited to solid tumors. Phenylamide derivatives of 2-amino-thiazole-5-carboxylic acid, a related structure, have shown high potency against human K563 leukemia cells, comparable to the established drug dasatinib. nih.gov These findings underscore the importance of the aminobenzothiazole scaffold in the design of novel anti-cancer agents and highlight the diverse mechanisms through which these compounds can exert their effects. nih.govnih.gov

Table 1: In Vitro Anti-proliferative Activity of Selected Benzothiazole Derivatives

Derivative Class Cell Line Observed Mechanism IC₅₀ Value
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one A549 (Lung) G1-phase arrest, apoptosis, ALK/PI3K/AKT inhibition nih.gov 0.44 µM nih.gov
2-aminobenzothiazole with 1,3,4-oxadiazole C6 (Glioma) Apoptosis, mitochondrial depolarization, caspase-3 activation nih.gov 4.63 µM nih.gov
2-aminobenzothiazole with 1,3,4-oxadiazole A549 (Lung) Apoptosis, mitochondrial depolarization, caspase-3 activation nih.gov 39.33 µM nih.gov
2-amino-thiazole-5-carboxylic acid phenylamide K563 (Leukemia) Anti-proliferative nih.gov Comparable to Dasatinib nih.gov

Investigations into Antimicrobial Mechanisms

The benzothiazole nucleus is a key component in compounds investigated for their antimicrobial properties, including activity against significant pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. nih.govmdpi.com Research has focused on understanding how derivatives of this compound and related structures inhibit microbial growth.

Against Mycobacterium tuberculosis, the causative agent of tuberculosis, thiazole-containing compounds have shown promise. nih.gov For example, a series of N-oxazolyl- and N-thiazolylcarboxamides were tested, with some compounds displaying high activity against M. tuberculosis, including multidrug-resistant strains. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid synthesis in the bacterium. nih.govmdpi.com The inhibition of pantothenate synthetase is another mechanism targeted by some benzo[d]imidazo[2,1-b]thiazole derivatives in their action against M. tuberculosis. nih.gov

In the context of Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), benzothiazole derivatives have also been evaluated. nih.gov Studies on various 2-aminobenzothiazole derivatives have demonstrated their antibacterial potency. semanticscholar.orgresearchgate.net While the precise mechanisms can vary, it is generally believed that these compounds interfere with essential cellular processes. The lipophilicity of the compounds often correlates with increased antibacterial activity, suggesting that the ability to penetrate the bacterial cell membrane is a critical factor. mdpi.com Once inside, the compounds can disrupt cell membrane integrity or inhibit key enzymes. researchgate.net For example, certain 2-hydroxy derivatives of 2-aminobenzothiazole have shown significant potency against S. aureus, with zones of inhibition comparable to reference antibiotics. semanticscholar.org

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Target Organism Derivative Class Proposed Mechanism of Action
Mycobacterium tuberculosis N-thiazolylcarboxamides Inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH) nih.gov
Mycobacterium tuberculosis Imidazo[2,1-b]thiazole derivatives Inhibition of Pantothenate Synthetase nih.gov
Staphylococcus aureus 2-hydroxybenzo[d]thiazole Disruption of cell membrane permeability semanticscholar.orgresearchgate.net
Gram-positive bacteria Thienyl-substituted thiazoles General antimicrobial activity, enhanced by lipophilicity mdpi.com

Studies on Metal-Ligand Binding in Biological Systems

The this compound structure contains multiple potential coordination sites (the nitrogen atoms of the amino group and thiazole ring, and the oxygen atoms of the carboxyl group), making it an effective ligand for binding metal ions. The study of such metal-ligand interactions is crucial in bioinorganic chemistry, as metal complexes can exhibit enhanced biological activities compared to the ligands alone. researchgate.net

Research has shown that 2-aminobenzothiazole derivatives can form stable complexes with a variety of transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). acs.orguobaghdad.edu.iq The formation of these metal chelates can significantly alter the biological properties of the organic molecule. researchgate.net For instance, the chelation process can enhance the lipophilic character of the compound, facilitating its transport across biological membranes. researchgate.net

Once inside a biological system, such as a bacterial cell, the metal complex can exert its effect through several mechanisms. The metal ion itself can be toxic to the microorganism, or the complex as a whole may interfere with cellular processes. For example, metal complexes of aminothiazole-derived Schiff bases have been shown to possess potent antimicrobial properties. acs.org It is theorized that the positively charged metal complex can adhere more tightly to the negatively charged microbial cell surfaces, leading to disruption of the membrane and inhibition of cell growth. researchgate.netacs.org Furthermore, these complexes can bind to and inactivate essential cellular components like enzymes or DNA. researchgate.net

Coordination Chemistry and Supramolecular Assembly

The ability of this compound and related multifunctional azole-containing carboxylic acids to act as ligands for metal ions is the foundation of their rich coordination chemistry. nih.gov These ligands can bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers, also known as metal-organic frameworks (MOFs). nih.gov

The final structure and topology of the resulting supramolecular assembly are dictated by the coordination preferences of the metal ion and the geometry of the ligand. nih.gov The benzothiazole moiety, combined with the carboxylic acid group, allows for various binding modes (e.g., monodentate, bidentate, bridging), which contributes to the structural diversity of the resulting coordination networks. uobaghdad.edu.iqnih.gov

Potential Applications in Advanced Materials Science

The benzothiazole core is a well-known fluorophore, and its incorporation into larger molecular structures can lead to materials with interesting photophysical properties. Derivatives of this compound are being explored for their potential in advanced materials, particularly in the fields of electronics and dyes. acs.orgnih.gov

The extended π-conjugated system of the benzothiazole ring is responsible for its fluorescence. The emission properties can be finely tuned by chemical modification of the scaffold, for instance, by introducing electron-donating (like the -NH₂) or electron-withdrawing groups. acs.org This tunability makes these compounds attractive candidates for use as fluorescent dyes. Some benzothiazole-based dyes exhibit large two-photon absorption (TPA) cross-sections and high emission quantum yields, making them suitable for applications such as two-photon excited fluorescence microscopy. acs.org

The inherent electronic properties of the benzothiazole system also suggest potential applications in organic electronics. The ability to act as building blocks for larger, well-defined structures, including coordination polymers, opens up possibilities for creating materials with specific electronic or optical functions. nih.gov The functional groups on the this compound scaffold allow it to be readily incorporated into polymers or other macromolecular structures, providing a pathway to new functional materials. acs.orgnih.gov

Role in Analytical Chemistry

In analytical chemistry, molecules with specific reactive groups and detectable properties are valuable tools. The this compound scaffold possesses features that make it and its derivatives suitable for roles such as derivatization reagents and components in chemical sensors. mdpi.comthermofisher.com

The carboxylic acid group can be activated and reacted with other molecules (e.g., alcohols or amines) in a process known as derivatization. thermofisher.com This is often done to improve the analytical detection of a target molecule, for example, by attaching a fluorescent tag like the benzothiazole core to a non-fluorescent analyte, thereby enabling its detection by fluorescence spectroscopy. The amino group provides another site for chemical modification. semanticscholar.org

Furthermore, the fluorescent nature of the benzothiazole core, combined with its metal-binding capability, makes it an excellent platform for the development of fluorescent chemosensors. mdpi.com A sensor can be designed where the benzothiazole derivative's fluorescence is "turned off" or "turned on" upon binding to a specific analyte, such as a metal ion. For example, a derivative of 2-(2-aminophenyl)benzothiazole has been shown to act as a selective fluorescent sensor for zinc ions (Zn²⁺). mdpi.com Similarly, derivatives have been incorporated into sensor systems for detecting specific gases, demonstrating the versatility of this chemical scaffold in analytical applications. mdpi.com

Future Research Directions and Unexplored Avenues

Novel and Sustainable Synthetic Methodologies

The development of novel and sustainable synthetic routes for 6-Aminobenzo[d]thiazole-2-carboxylic acid and its derivatives is a paramount objective for future research. While classical synthetic approaches exist, they often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future endeavors should prioritize the principles of green chemistry to devise more environmentally benign and economically viable synthetic strategies.

Key areas of exploration include:

Catalytic Systems: Investigating novel catalytic systems, such as those based on earth-abundant metals or even metal-free catalysts, could lead to more efficient and selective syntheses. researchgate.net For instance, the use of heterogeneous catalysts could simplify product purification and catalyst recycling.

Flow Chemistry: The implementation of continuous flow technologies can offer precise control over reaction parameters, leading to improved yields, reduced reaction times, and enhanced safety. This approach is particularly amenable to scale-up for industrial applications.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates and improve yields, often under milder conditions than traditional heating methods. bue.edu.egnih.gov

Bio-catalysis: Exploring enzymatic or whole-cell biocatalytic methods could offer highly selective and environmentally friendly routes to this compound and its chiral derivatives.

The following table summarizes potential green chemistry approaches for the synthesis of aminobenzothiazoles:

ApproachAdvantages
Water as a solvent Environmentally benign, readily available, non-toxic.
Microwave irradiation Reduced reaction times, improved yields. bue.edu.eg
Visible-light promotion Utilizes a renewable energy source, mild reaction conditions. bue.edu.eg
Heterogeneous catalysis Ease of catalyst separation and recycling. bue.edu.eg

Exploration of Undiscovered Reactivity Profiles

A thorough understanding of the reactivity of this compound is crucial for its effective utilization in the synthesis of novel compounds. The interplay between the electron-donating amino group, the electron-withdrawing carboxylic acid group, and the inherent electronic properties of the benzothiazole (B30560) ring system presents a complex and intriguing reactivity landscape that is yet to be fully explored.

Future research should focus on:

Electrophilic Aromatic Substitution: A systematic investigation into the regioselectivity of electrophilic substitution reactions on the benzene (B151609) ring is needed. The directing effects of the amino and carboxylic acid groups, as well as the thiazole (B1198619) ring, will determine the outcome of reactions such as nitration, halogenation, and Friedel-Crafts reactions.

Nucleophilic Aromatic Substitution: While less common for electron-rich systems, exploring the potential for nucleophilic aromatic substitution, particularly at activated positions, could open up new avenues for functionalization.

Reactions of the Amino Group: The nucleophilic nature of the 2-amino group makes it a prime site for various transformations, including acylation, alkylation, arylation, and diazotization followed by subsequent reactions. mdpi.com The influence of the rest of the molecule on the reactivity of this group warrants detailed investigation.

Reactions of the Carboxylic Acid Group: Standard transformations of the carboxylic acid moiety, such as esterification, amidation, and reduction, can be explored to generate a diverse library of derivatives. The compatibility of these reactions with the other functional groups on the molecule needs to be systematically studied.

Cycloaddition Reactions: The potential of the benzothiazole ring to participate in cycloaddition reactions, either as a diene or a dienophile, is an area that remains largely unexplored and could lead to the synthesis of novel polycyclic systems.

Advanced Derivatization for Enhanced Specificity and Functionality

The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Future research should move beyond simple modifications and focus on advanced derivatization strategies to achieve enhanced specificity and functionality.

Promising directions include:

Structure-Activity Relationship (SAR) Studies: Systematic derivatization of the amino and carboxylic acid groups, as well as the benzene ring, coupled with robust biological screening, will be crucial for elucidating detailed SARs. This knowledge will guide the rational design of more potent and selective compounds.

Bioisosteric Replacement: Employing the principle of bioisosteric replacement, where functional groups are swapped with others that have similar steric and electronic properties, can lead to derivatives with improved pharmacokinetic profiles and reduced off-target effects.

Conjugation to Biomolecules: Covalently linking this compound derivatives to biomolecules such as peptides, antibodies, or targeting ligands can enhance their delivery to specific cells or tissues, thereby increasing efficacy and reducing systemic toxicity.

Prodrug Strategies: Designing prodrugs that are converted to the active this compound derivative in vivo can improve oral bioavailability and overcome formulation challenges.

Scaffold Hopping: Utilizing the this compound core as a starting point for scaffold hopping to design novel heterocyclic systems with potentially improved biological activities is a promising avenue. bue.edu.eg

The following table highlights key functionalization points on the this compound scaffold and their potential impact:

Functionalization SitePotential ModificationsDesired Outcome
2-Amino Group Acylation, Alkylation, ArylationModulation of hydrogen bonding interactions, improved binding affinity.
6-Position Introduction of diverse substituentsEnhanced selectivity, altered pharmacokinetic properties.
2-Carboxylic Acid Esterification, AmidationImproved cell permeability, prodrug formation.

Integration of In Silico and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental studies offers a powerful approach to accelerate the discovery and development of novel this compound derivatives. In silico methods can provide valuable insights into the molecule's properties and interactions, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis and screening.

Future research should embrace this integrated approach by:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) and other quantum chemical methods to investigate the electronic structure, reactivity indices, and spectroscopic properties of this compound and its derivatives. scirp.orgmdpi.com This can help in predicting reaction outcomes and understanding reaction mechanisms at a molecular level.

Molecular Docking and Dynamics Simulations: Utilizing molecular docking to predict the binding modes of derivatives with biological targets and employing molecular dynamics simulations to study the stability of ligand-protein complexes. nih.govbiointerfaceresearch.com These computational tools are invaluable for rational drug design and for understanding the molecular basis of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of this compound derivatives with their biological activities. nih.gov These models can be used to predict the activity of virtual compounds and prioritize them for synthesis.

Pharmacophore Modeling: Generating pharmacophore models based on known active compounds to identify the key structural features required for biological activity. These models can then be used for virtual screening of compound libraries to identify new potential hits.

ADMET Prediction: Using in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives at an early stage of the drug discovery process. mdpi.com This can help in identifying and eliminating compounds with unfavorable pharmacokinetic or toxicological profiles.

Emerging Applications in Chemical Biology and Materials Science

Beyond its traditional role in medicinal chemistry, the unique structural and electronic properties of this compound make it a promising candidate for applications in the burgeoning fields of chemical biology and materials science.

Unexplored avenues in these areas include:

Chemical Probes and Biosensors: The benzothiazole core is known to exhibit interesting photophysical properties. Derivatization of this compound could lead to the development of fluorescent probes for sensing specific biomolecules or for imaging biological processes.

Organic Electronics: The extended π-system of the benzothiazole ring suggests potential applications in organic electronics. Investigating the charge transport properties of thin films or single crystals of its derivatives could pave the way for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. worldscientific.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The presence of both amino and carboxylic acid groups makes this compound an excellent ligand for the construction of coordination polymers and MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Functional Dyes and Pigments: The chromophoric nature of the benzothiazole moiety can be exploited to develop novel dyes and pigments with tailored absorption and emission properties for applications in textiles, coatings, and imaging technologies.

Addressing Research Gaps in Aminobenzothiazole Carboxylic Acid Chemistry

Despite the growing interest in aminobenzothiazoles, several research gaps specifically concerning aminobenzothiazole carboxylic acids need to be addressed to fully harness their potential.

Key areas requiring further investigation include:

Systematic Physicochemical Profiling: A comprehensive study of the physicochemical properties, such as pKa, logP, and solubility, of this compound and its simple derivatives is currently lacking. This fundamental data is essential for rational drug design and formulation development.

Exploration of Isomeric Scaffolds: While the 6-amino-2-carboxylic acid isomer is of interest, a systematic synthesis and evaluation of other positional isomers of aminobenzothiazole carboxylic acids would provide a more complete understanding of the structure-property relationships within this compound class.

Development of Selective Derivatization Methods: Devising synthetic methodologies that allow for the selective functionalization of one reactive site in the presence of others (e.g., selective acylation of the amino group without affecting the carboxylic acid) is a significant challenge that needs to be overcome for efficient library synthesis.

Investigation of Tautomerism: A detailed experimental and computational study of the potential tautomeric forms of this compound would provide a deeper understanding of its structure and reactivity.

Elucidation of Biosynthetic Pathways: If naturally occurring aminobenzothiazole carboxylic acids are discovered, elucidating their biosynthetic pathways could inspire the development of novel biocatalytic synthetic methods.

Q & A

Q. Key Factors Affecting Yield :

FactorImpactExample
CatalystAccelerates cyclizationZn(OAc)₂ increases reaction efficiency
SolventAffects solubility/reactivityDMF improves coupling efficiency
TemperatureOptimizes reaction kinetics60°C balances speed and decomposition

How can researchers characterize this compound derivatives methodologically?

Basic Research Question
Characterization involves:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify structural integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic acid protons at δ 12–14 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 274.05 for ethyl ester derivatives) .
  • HPLC : Retention times (tR) assess purity (e.g., tR = 8.2 min for compound 32) .

What strategies resolve contradictions in spectroscopic data for thiazole derivatives?

Advanced Research Question
Discrepancies between theoretical and experimental data (e.g., carbon/hydrogen percentages in elemental analysis) arise from impurities or solvent residues. Mitigation includes:

  • Theoretical-Experimental Cross-Validation : Compare calculated vs. observed IR absorption peaks (e.g., 1680 cm⁻¹ for C=O stretches) .
  • Multi-Technique Validation : Use X-ray crystallography to confirm NMR assignments .

What pharmacological applications are reported for thiazole-2-carboxylic acid derivatives?

Basic Research Question

  • Anticancer Agents : Conjugation with tumor-targeting peptides (e.g., TAASGVRSMH) enhances specificity for BRAF V600E and MERTK receptors in melanoma .
  • Enzyme Inhibition : Thiazole-2-carboxamides act as USP7 inhibitors (IC₅₀ < 1 µM) .

How can reaction conditions be optimized for scale-up synthesis?

Advanced Research Question

  • Catalyst Screening : Replace Zn(OAc)₂ with air-stable alternatives (e.g., DABCO) to reduce sensitivity .
  • Solvent Optimization : Use greener solvents (e.g., ethanol) to improve sustainability without compromising yield .

What are the stability and storage considerations for this compound?

Basic Research Question

  • Degradation Risks : Prolonged storage leads to decomposition; store under inert atmosphere at –20°C .
  • Handling : Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

How do structural modifications influence biological activity?

Advanced Research Question

  • Pharmacophore Hybridization : Adding sulfonamide/sulfonyl groups broadens activity (e.g., increased antimicrobial potency) .
  • Substitution Patterns : 6-Amino vs. 6-methoxy groups alter receptor binding (e.g., NG2 targeting in tumor vasculature) .

How to validate analytical methods for purity assessment?

Advanced Research Question

  • HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water gradients) to resolve co-eluting impurities .
  • Limit of Detection (LOD) : Use spiked samples to determine sensitivity (e.g., 0.1% impurity detection) .

What mechanisms underlie the biological activity of thiazole derivatives?

Advanced Research Question

  • Receptor Binding : Molecular docking shows hydrogen bonding between the carboxylic acid group and BRAF V600E active sites .
  • Enzyme Inhibition : Competitive inhibition of USP7 occurs via π-π stacking with catalytic cysteine .

How can computational modeling guide the design of novel derivatives?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., stability of TAASGVRSMH conjugates) .
  • MMGBSA Calculations : Predict binding free energies (ΔG < –40 kcal/mol indicates high affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.